N-(4-acetylphenyl)-2,6-difluorobenzamide
Description
Contextualization of Benzamide (B126) Scaffolds in Contemporary Chemical and Biological Research
Benzamide derivatives are a well-established and versatile class of compounds that feature prominently in medicinal chemistry and materials science. The benzamide scaffold, consisting of a benzene (B151609) ring attached to an amide functional group, serves as a key structural motif in a wide array of biologically active molecules. These compounds have been shown to exhibit a broad spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.
The versatility of the benzamide scaffold lies in its ability to be readily functionalized at various positions on the benzene ring and the amide nitrogen, allowing for the fine-tuning of its physicochemical and biological properties. This adaptability has led to the development of numerous benzamide-containing drugs and has cemented its status as a privileged scaffold in drug discovery.
Structural Framework and Emerging Research Significance of N-(4-acetylphenyl)-2,6-difluorobenzamide
The structure of this compound incorporates several key features that suggest its potential as a valuable research compound. The 2,6-difluorobenzamide (B103285) moiety is a particularly noteworthy component. The presence of two fluorine atoms in the ortho positions of the benzoyl ring can significantly influence the molecule's conformation and electronic properties. This difluoro substitution is known to be important in a class of antibacterial agents that target the bacterial cell division protein FtsZ. nih.govmdpi.comresearchgate.net The fluorine atoms can enhance binding affinity to target proteins through various non-covalent interactions and can also improve metabolic stability and membrane permeability.
Table 2: Key Structural Features of this compound
| Structural Moiety | Potential Significance |
|---|---|
| Benzamide Core | A well-established pharmacophore with diverse biological activities. |
| 2,6-Difluoro Substitution | Can influence conformation, enhance binding affinity, and improve metabolic stability. A key feature in some FtsZ inhibitors. nih.govmdpi.comresearchgate.net |
| N-(4-acetylphenyl) Group | Introduces a potential hydrogen bond acceptor and can modulate the overall physicochemical properties of the molecule. |
Structure
3D Structure
Properties
CAS No. |
476277-69-7 |
|---|---|
Molecular Formula |
C15H11F2NO2 |
Molecular Weight |
275.25 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2,6-difluorobenzamide |
InChI |
InChI=1S/C15H11F2NO2/c1-9(19)10-5-7-11(8-6-10)18-15(20)14-12(16)3-2-4-13(14)17/h2-8H,1H3,(H,18,20) |
InChI Key |
XHNOHUBGYRQVMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization of N 4 Acetylphenyl 2,6 Difluorobenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the chemical environment of each atom in N-(4-acetylphenyl)-2,6-difluorobenzamide can be mapped, confirming the arrangement of its constituent parts: the 4-acetylphenyl group and the 2,6-difluorobenzamide (B103285) moiety.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would be characterized by signals from both phenyl rings, while the aliphatic region would show the characteristic singlet for the acetyl methyl protons. A broad singlet corresponding to the amide proton (N-H) is also anticipated.
The protons on the 4-acetylphenyl ring are expected to appear as two distinct doublets, typical of a 1,4-disubstituted benzene (B151609) ring, with coupling constants characteristic of ortho-coupling (typically 7-9 Hz). The protons of the 2,6-difluorobenzoyl ring are anticipated to form a more complex pattern due to coupling with both adjacent protons and the two fluorine atoms. Specifically, the proton at the C4 position would likely appear as a triplet of triplets, while the protons at the C3 and C5 positions would appear as a doublet of triplets. The methyl protons of the acetyl group would present as a sharp singlet further downfield.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound. Note: Data is predicted based on the analysis of structurally similar compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Amide N-H | ~8.5-9.5 | Broad Singlet | - |
| Acetylphenyl H-2', H-6' | ~7.9-8.1 | Doublet | ~8.5 |
| Acetylphenyl H-3', H-5' | ~7.7-7.9 | Doublet | ~8.5 |
| Difluorobenzoyl H-4 | ~7.4-7.6 | Triplet of Triplets | J(H,H) ~8.4, J(H,F) ~6.0 |
| Difluorobenzoyl H-3, H-5 | ~7.0-7.2 | Doublet of Triplets | J(H,H) ~8.4, J(H,F) ~8.4 |
| Acetyl CH₃ | ~2.6 | Singlet | - |
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The spectrum for this compound would show signals for the two carbonyl carbons (amide and ketone), the carbons of the two aromatic rings, and the methyl carbon of the acetyl group. A key feature would be the large coupling constants observed for the carbons directly bonded to fluorine (C-F) and those two bonds away (C-C-F), which definitively confirms the positions of the fluorine substituents. The carbons of the 2,6-difluorobenzoyl ring that are directly attached to fluorine atoms (C2 and C6) are expected to appear as a doublet with a large one-bond C-F coupling constant.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. Note: Data is predicted based on the analysis of structurally similar compounds.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Acetyl C=O | ~197 |
| Amide C=O | ~162 |
| C-2, C-6 (C-F) | ~160 (d, ¹JCF ≈ 250 Hz) |
| C-1' | ~142 |
| C-4' | ~133 |
| C-4 | ~132 (t, ³JCF ≈ 10 Hz) |
| C-2', C-6' | ~129 |
| C-1 | ~115 (t, ²JCF ≈ 20 Hz) |
| C-3', C-5' | ~119 |
| C-3, C-5 | ~112 (d, ²JCF ≈ 20 Hz) |
| Acetyl CH₃ | ~27 |
¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. nih.govbiophysics.org Given the molecular symmetry of the 2,6-difluorobenzoyl moiety, the two fluorine atoms are chemically equivalent, and thus a single resonance is expected in the ¹⁹F NMR spectrum. biophysics.org The chemical shift of this signal is highly sensitive to the electronic environment, providing unambiguous confirmation of the fluorine substitution pattern. nih.gov For aromatic fluorides of this type, the chemical shift is typically observed in the range of -110 to -130 ppm relative to a standard like CFCl₃. ucsb.edu The signal would likely appear as a triplet due to coupling with the two adjacent ortho-protons (H-3 and H-5).
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental composition, as well as providing structural information through the analysis of fragmentation patterns.
HRMS provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of this compound. The theoretical exact mass, calculated from the most abundant isotopes of each element (C, H, F, N, O), can be compared to the experimentally determined mass. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula, C₁₅H₁₁F₂NO₂.
Table 3: HRMS Data for this compound.
| Parameter | Value |
| Molecular Formula | C₁₅H₁₁F₂NO₂ |
| Theoretical Exact Mass [M+H]⁺ | 276.0830 |
| Theoretical Exact Mass [M]⁺˙ | 275.0758 |
In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. nih.gov The resulting fragmentation pattern is a reproducible fingerprint that can be used for identification and structural elucidation.
For this compound, the molecular ion peak (M⁺˙) at m/z 275 would be expected. Key fragmentation pathways would likely involve the cleavage of the amide bond, which is a common fragmentation route for such compounds. miamioh.edu This would lead to two primary fragment ions: the 2,6-difluorobenzoyl cation at m/z 141 and a fragment corresponding to the 4-aminophenyl methyl ketone radical cation at m/z 134. Another significant fragmentation would be the alpha-cleavage of the acetyl group, resulting in the loss of a methyl radical (•CH₃) to give a prominent ion at m/z 260 (M-15).
Table 4: Predicted Major Fragment Ions in the EI-MS of this compound. Note: Data is predicted based on established fragmentation principles.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 275 | [C₁₅H₁₁F₂NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 260 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group |
| 141 | [C₇H₃F₂O]⁺ | Cleavage of the amide C-N bond (2,6-difluorobenzoyl cation) |
| 134 | [C₈H₈NO]⁺˙ | Cleavage of the amide C-N bond (4-acetylaniline radical cation) |
| 113 | [C₆H₃F₂]⁺ | Loss of CO from the m/z 141 fragment |
Based on a comprehensive search of scientific literature and chemical databases, detailed experimental data specifically for the compound This compound regarding its advanced spectroscopic and crystallographic characterization is not publicly available.
Therefore, it is not possible to generate the requested article with the specified level of detail, including data tables and in-depth research findings for the following sections:
Single-Crystal X-ray Diffraction for Three-Dimensional Structure Determination
Conformational Analysis in the Solid State
While general information exists for the 2,6-difluorobenzamide chemical motif, applying this to the specific molecule of this compound without direct experimental evidence would be scientifically inaccurate. Constructing the required data tables and detailed analysis would necessitate access to primary research data from FT-IR, FT-Raman, SERS, and single-crystal X-ray diffraction experiments performed on this exact compound, which could not be located.
Computational and Theoretical Investigations of N 4 Acetylphenyl 2,6 Difluorobenzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These theoretical methods can predict molecular geometry, electronic distribution, and reactivity, offering insights that complement experimental findings.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For N-(4-acetylphenyl)-2,6-difluorobenzamide, a DFT study would typically involve geometry optimization to find the most stable three-dimensional conformation of the molecule. This would be achieved using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost. nih.govnih.gov The results would yield optimized bond lengths, bond angles, and dihedral angles, providing a precise picture of the molecule's structure. Such studies on similar benzamide (B126) structures have been used to compare calculated parameters with experimental data from X-ray crystallography. researchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap)
The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, this analysis would provide the energies of these orbitals and the magnitude of the gap, offering predictions about its reactivity in chemical reactions. nih.govresearchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| Energy Gap (ΔE) | Data not available |
Note: This table is for illustrative purposes. Specific values require dedicated DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. The map uses a color scale to indicate different potential values: red typically represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential. walisongo.ac.id
For this compound, an MEP map would highlight the electronegative oxygen atoms of the acetyl and amide groups as red regions, and potentially the hydrogen atom of the amide group as a blue region, thereby identifying the sites most likely to be involved in intermolecular interactions like hydrogen bonding. nih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex molecular wave function into a more intuitive Lewis-like structure with localized bonds and lone pairs. q-chem.com This analysis quantifies electron delocalization, hyperconjugative interactions, and charge transfer between orbitals. nih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations are used to predict how a molecule might behave in a biological system, particularly its interaction with protein targets.
Molecular Docking Studies for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov
For this compound, a molecular docking study would involve selecting a relevant protein target. Given that similar 2,6-difluorobenzamide (B103285) motifs have shown inhibitory activity against the bacterial cell division protein FtsZ, this could be a potential target. nih.gov The study would predict the binding mode of the compound within the protein's active or allosteric site, identify key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking), and calculate a binding affinity or docking score. nih.govresearchgate.net A lower binding energy generally indicates a more stable protein-ligand complex.
Table 2: Hypothetical Molecular Docking Results for this compound with a Protein Target
| Parameter | Value | Interacting Residues |
|---|---|---|
| Binding Affinity (kcal/mol) | Data not available | Data not available |
| Hydrogen Bonds | Data not available | Data not available |
| Hydrophobic Interactions | Data not available | Data not available |
Note: This table is for illustrative purposes. Specific values require dedicated molecular docking simulations.
Conformational Analysis and Potential Energy Surfaces
The conformational landscape of this compound is a critical determinant of its molecular properties and interactions. Theoretical studies, primarily employing quantum chemical calculations, have provided significant insights into the molecule's preferred spatial arrangements. The presence of the 2,6-difluoro substituted benzamide moiety introduces notable steric and electronic effects that govern its structure.
A key feature of the 2,6-difluorobenzamide scaffold is the induction of a non-planar conformation. The fluorine atoms, due to their size and electronegativity, create steric hindrance that forces the benzamide group out of planarity with the adjacent phenyl ring. This contrasts with unsubstituted or less substituted benzamides, which may favor more planar arrangements to maximize conjugation. Computational analyses have indicated that for the 2,6-difluorobenzamide motif, the lowest energy conformations are characterized by a significant torsion angle between the plane of the phenyl ring and the amide group. For instance, a torsion angle of approximately -27° has been identified as a low-energy conformation for this scaffold, highlighting a clear deviation from planarity.
Potential energy surface (PES) scans are instrumental in mapping the energy landscape as a function of specific dihedral angles. For this compound, the PES is typically explored by systematically rotating key bonds, such as the C-N amide bond and the bonds connecting the phenyl rings to the central amide linkage. These scans reveal the energy barriers between different conformational states and identify the global and local energy minima.
The resulting potential energy surfaces often show multiple stable conformers, with the energetic differences between them being relatively small. The rotational barrier around the amide C-N bond is generally high due to its partial double bond character, leading to distinct cis and trans isomers, with the trans configuration being overwhelmingly favored energetically. The rotation around the other single bonds allows for a greater degree of conformational flexibility.
Table 1: Calculated Torsional Angles and Relative Energies for Key Conformers of this compound
| Conformer | Dihedral Angle (φ1, C-C-N-C) | Dihedral Angle (φ2, C-N-C-C) | Relative Energy (kcal/mol) |
| Global Minimum | 30.2° | 145.8° | 0.00 |
| Local Minimum 1 | -28.5° | 150.2° | 1.25 |
| Local Minimum 2 | 155.3° | 35.7° | 2.89 |
| Transition State 1 | 90.0° | 152.1° | 4.50 |
Note: The data in this table is illustrative and represents typical findings from conformational analyses of similar benzamide derivatives. Specific values for this compound would require dedicated computational studies.
Prediction of Non-Linear Optical (NLO) Properties
The investigation of non-linear optical (NLO) properties in organic molecules has garnered significant interest due to their potential applications in optoelectronics, including frequency conversion and optical switching. Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for predicting and understanding the NLO response of novel materials like this compound.
The NLO properties of a molecule are fundamentally linked to its electronic structure, specifically the distribution and mobility of its electron density in response to an external electric field. Molecules with significant intramolecular charge transfer (ICT) characteristics, often arising from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, tend to exhibit enhanced NLO responses. In this compound, the acetyl group on one phenyl ring can act as an electron-withdrawing group, while the difluorinated benzamide moiety can modulate the electronic properties of the system.
The primary NLO property of interest at the molecular level is the first hyperpolarizability (β). Theoretical calculations of β are typically performed using DFT methods with appropriate basis sets that can accurately describe the electronic distribution, including diffuse functions to account for the behavior of electrons far from the nucleus. The calculated values of the static first hyperpolarizability (β₀) and its components provide a quantitative measure of the molecule's potential for second-order NLO effects.
Computational studies would involve optimizing the molecular geometry of this compound and then performing frequency-dependent calculations to determine the hyperpolarizability at different wavelengths. The analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also crucial. A smaller HOMO-LUMO energy gap can be indicative of easier electronic transitions and potentially a larger NLO response.
Table 2: Predicted Non-Linear Optical Properties of this compound
| Property | Calculated Value |
| Dipole Moment (μ) | 3.5 D |
| Average Polarizability (α) | 25.8 x 10⁻²⁴ esu |
| First Hyperpolarizability (β₀) | 12.7 x 10⁻³⁰ esu |
| HOMO-LUMO Energy Gap | 4.8 eV |
Note: The data presented in this table is hypothetical and serves as an example of the types of properties predicted in computational NLO studies. The actual values for this compound would need to be determined through specific DFT calculations.
The molecular electrostatic potential (MEP) map is another valuable tool in NLO property prediction. It visualizes the charge distribution within the molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the fluorine atoms, and positive potential in other regions, providing a visual representation of the intramolecular charge transfer pathways that contribute to the NLO response.
Structure Activity Relationship Sar Studies of N 4 Acetylphenyl 2,6 Difluorobenzamide Derivatives
Elucidation of Key Pharmacophoric Features within the N-(4-acetylphenyl)-2,6-difluorobenzamide Scaffold
Pharmacophore modeling helps identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For derivatives of the this compound scaffold, several key features are considered crucial for activity.
The 2,6-difluorobenzamide (B103285) moiety is a critical component. The two fluorine atoms ortho to the amide linkage are not merely passive substituents. They play a crucial role in controlling the conformation of the molecule. nih.gov These fluorine atoms induce a non-planar or twisted conformation between the benzamide (B126) carbonyl group and the aromatic ring. nih.gov This specific three-dimensional arrangement is often essential for fitting into the binding pocket of a target protein. This group acts as a key structural anchor.
The central amide linkage (-CONH-) is another vital pharmacophoric element. It serves as a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), allowing for critical interactions with amino acid residues in a target's active site. The planarity and rigidity of the amide bond also help to properly orient the two flanking aromatic rings.
Impact of Substituent Modifications on Biological Activity
Systematic modification of the this compound scaffold has provided valuable insights into its SAR. Changes to either the difluorobenzamide or the acetylphenyl portions of the molecule can lead to significant shifts in biological activity.
Modifications on the Benzamide Ring: While the 2,6-difluoro substitution is often considered optimal for inducing the required non-planar conformation, other substitutions have been explored. Replacing or removing the fluorine atoms can drastically alter the molecule's three-dimensional shape and, consequently, its binding affinity. nih.gov Adding other substituents to the 3-position of the 2,6-difluorobenzamide ring, such as chloroalkoxy, bromoalkoxy, or simple alkyloxy groups, has been shown to significantly enhance antibacterial activity in studies of FtsZ inhibitors. nih.gov This suggests the presence of a specific pocket that can accommodate such groups.
Modifications on the Phenyl Ring: The N-phenyl portion of the scaffold is highly amenable to substitution. The acetyl group at the 4-position is a key feature. Moving this group to the ortho or meta positions, or replacing it with other functional groups, can have a profound impact on activity. For instance, replacing the acetyl group with other electron-withdrawing or hydrogen-bonding moieties can modulate the electronic properties and interaction potential of the entire ring system.
The following table illustrates hypothetical SAR data for derivatives based on general principles observed in similar benzamide series, showing how modifications can influence inhibitory activity (represented by IC₅₀ values, where a lower value indicates higher potency).
| Compound ID | R1 (Benzamide Ring) | R2 (Phenyl Ring) | IC₅₀ (µM) |
| 1 | 2,6-di-F | 4-COCH₃ | 5.2 |
| 2 | 2,6-di-F | 3-COCH₃ | 15.8 |
| 3 | 2,6-di-F | 4-H | 25.1 |
| 4 | 2-F | 4-COCH₃ | 12.6 |
| 5 | H | 4-COCH₃ | 45.3 |
| 6 | 2,6-di-F, 3-OCH₃ | 4-COCH₃ | 1.8 |
This table is illustrative and based on established principles of medicinal chemistry for benzamide derivatives.
Conformational Flexibility and its Influence on SAR
The three-dimensional structure, or conformation, of a molecule is critical for its ability to bind to a biological target. For this compound derivatives, conformational flexibility is largely governed by rotation around the two single bonds connecting the amide linkage to the aromatic rings.
As previously mentioned, the ortho-fluorine atoms on the benzamide ring are crucial conformational control elements. nih.gov They create steric hindrance that forces the amide group out of the plane of the phenyl ring, resulting in a twisted, non-planar geometry. nih.gov This pre-organized conformation can reduce the entropic penalty of binding to a target, as the molecule does not need to "freeze" into a specific shape from a multitude of flexible options. This non-planarity is a key reason for the enhanced activity of 2,6-difluorobenzamides compared to their non-fluorinated or mono-fluorinated counterparts. nih.gov
Theoretical and experimental studies on substituted benzamides have confirmed that ortho-substituents dictate the torsional angle between the carbonyl group and the phenyl ring. nih.gov The resulting conformation directly influences how the molecule presents its pharmacophoric features, such as hydrogen bond donors and acceptors, to the binding site. A molecule that can easily adopt the "active conformation" required for binding will typically exhibit higher potency.
Rational Design Principles for Optimizing Potency and Selectivity
The SAR data gathered from modifying the this compound scaffold provides a foundation for the rational design of new, more effective compounds. The goal is typically to enhance potency against the desired target while minimizing effects on other targets to improve selectivity and reduce potential side effects.
Key design principles include:
Maintaining the Core Scaffold: The 2,6-difluorobenzamide-amide-phenyl framework is often retained as the fundamental template due to its proven ability to engage with biological targets. The non-planar conformation induced by the fluorine atoms is a particularly important feature to preserve. nih.gov
Structure-Guided Optimization: If the three-dimensional structure of the target protein is known, computational tools like molecular docking can be used to predict how different derivatives will bind. This allows chemists to design new molecules with substituents that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues in the binding pocket.
Bioisosteric Replacement: This strategy involves replacing a functional group (like the acetyl group) with another group that has similar physical or chemical properties but may lead to improved potency, selectivity, or metabolic stability. For example, the acetyl group's carbonyl could be replaced with a sulfone or other hydrogen bond accepting groups to probe the target's binding requirements.
Conformational Restriction: Introducing elements that further reduce the conformational flexibility of the molecule can lock it into the desired active conformation. This can lead to a significant increase in potency. This principle is already at play with the use of the 2,6-difluoro substitutions. nih.gov
By applying these principles, researchers can systematically refine the this compound structure to develop optimized derivatives for a range of therapeutic applications.
Biological Activities and Mechanistic Studies of N 4 Acetylphenyl 2,6 Difluorobenzamide Analogues
Enzyme Inhibition Profiles
Analogues of N-(4-acetylphenyl)-2,6-difluorobenzamide have demonstrated the ability to inhibit several key enzymes, suggesting potential applications in various disease contexts. The following sections detail their inhibitory activities against cholinesterases, carbonic anhydrase isozymes, and specific kinases.
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in cholinergic neurotransmission, responsible for hydrolyzing the neurotransmitter acetylcholine. mdpi.com The inhibition of these enzymes is a primary strategy for managing conditions such as Alzheimer's disease. While direct studies on this compound are limited, research on structurally related benzohydrazide derivatives provides insight into the potential cholinesterase inhibitory activity of this compound class.
A series of 2-benzoylhydrazine-1-carboxamides, which share a benzoyl moiety, were investigated for their ability to inhibit AChE and BChE. nih.gov Many of these derivatives were found to be dual inhibitors, affecting both enzymes, though with varying potencies. nih.gov For instance, N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides showed dual inhibition with IC50 values ranging from 27.0–106.8 μM for AChE and 58.0–277.5 μM for BChE. nih.gov The potency of these inhibitors was influenced by the nature of the substituents on the benzoyl ring and the N-alkyl chain. nih.govmdpi.com Molecular docking studies suggest that these compounds act as non-covalent inhibitors, positioning themselves near the catalytic triad within the active site gorge of the enzymes. mdpi.com
Table 1: Cholinesterase Inhibition by Benzohydrazide Analogues
| Compound Series | Target Enzyme | IC50 Range (μM) |
|---|---|---|
| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE | 27.0–106.8 |
| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | BChE | 58.0–277.5 |
| 2-(Substituted benzoyl)hydrazine-1-carboxamides | AChE | 44.08–100.08 |
Data sourced from studies on benzohydrazide derivatives. nih.gov
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov The cytosolic isoforms, human carbonic anhydrase I (hCA I) and II (hCA II), are involved in numerous physiological processes, and their inhibition has therapeutic applications. The inhibitory potential of this compound analogues can be inferred from studies on related sulfonamide derivatives, which are a well-established class of CA inhibitors. nih.govmdpi.com
Studies on structurally diverse N-((4-sulfamoylphenyl)carbamothioyl) amides have shown potent inhibition against hCA I and hCA II. mdpi.com Many of these compounds displayed inhibitory activities (expressed as inhibition constant, Ki) in the low nanomolar range, often exceeding the potency of the standard clinical inhibitor, acetazolamide. mdpi.com For example, against hCA I, Ki values ranged from 13.3–87.6 nM, and against hCA II, values ranged from 5.3–384.3 nM, compared to acetazolamide's Ki of 250 nM and 12.5 nM, respectively. mdpi.com The sulfonamide group is crucial for this activity, as it coordinates with the zinc ion in the enzyme's active site. nih.gov
Table 2: Inhibition Constants (Ki) of Sulfonamide Analogues against hCA I and hCA II
| Compound Class | hCA I (Ki) | hCA II (Ki) |
|---|---|---|
| N-((4-sulfamoylphenyl)carbamothioyl) amides | 13.3–87.6 nM | 5.3–384.3 nM |
| Acetazolamide (Reference) | 250 nM | 12.5 nM |
Data represents the range of inhibition constants observed for the compound series. mdpi.com
Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammation. Consequently, kinase inhibitors are a major focus of drug discovery. The thiazole (B1198619) ring, a heterocyclic structure, is a significant pharmacophore in the design of kinase inhibitors. nih.gov Analogues incorporating this moiety have shown promise.
A novel series of 4-phenyl-5-pyridyl-1,3-thiazole analogues demonstrated potent in vitro inhibitory activity against p38 mitogen-activated protein (MAP) kinase. nih.gov This kinase is involved in inflammatory responses. Optimization of this series led to the identification of orally active lead candidates that effectively blocked the production of the pro-inflammatory cytokine TNF-α in cellular and in vivo models. nih.gov Similarly, other thiazole derivatives have been identified as potent inhibitors of Aurora kinases, which are crucial for cell cycle regulation. nih.gov For instance, certain aminothiazole compounds were found to inhibit Aurora A kinase with IC50 values as low as 79 nM. nih.gov The inclusion of thiazole or oxazole moieties in analogues of this compound could therefore confer potent and selective kinase inhibitory activity.
Modulation of Ion Channels and Receptors
Beyond enzyme inhibition, these compounds can also exert their effects by modulating the activity of ion channels and receptors, which are fundamental to cellular communication and signaling.
A study of 13 synthesized difluorobenzamide compounds revealed their inhibitory effects on SOCE. nih.gov Among them, 2,6-Difluoro-N-(5-(4-fluorophenyl)pyridine-2-yl)benzamide (MPT0M004) showed significant inhibitory ability on SOC. nih.gov This suggests that the 2,6-difluorobenzamide (B103285) scaffold is a promising starting point for developing SOC inhibitors. These inhibitors are thought to interfere with the crucial STIM1-Orai1 interaction, thereby blocking the Ca2+ influx that is essential for processes like cell migration. nih.gov
Table 3: Activity of a Lead 2,6-Difluorobenzamide Analogue
| Compound | Target | Biological Effect |
|---|---|---|
| MPT0M004 | Store-Operated Calcium (SOC) Channels | Prominent inhibitory ability on SOC-mediated Ca2+ entry |
MPT0M004 is 2,6-Difluoro-N-(5-(4-fluorophenyl)pyridine-2-yl)benzamide. nih.gov
The serotonin 2A (5-HT2A) receptor, a G-protein-coupled receptor, is widely expressed in the central nervous system and is a key target for drugs treating neuropsychiatric disorders. nih.gov Modulation of this receptor can have significant effects on brain circuitry and function. nih.gov Serotonergic agents with 5-HT2A agonist activity have been shown to prevent NMDA antagonist-induced neurotoxicity in animal models, suggesting a neuroprotective role. nih.gov
While direct studies linking this compound analogues to 5-HT2A receptor modulation are not extensively documented, the structural features of these compounds could potentially allow for interaction with this and other serotonin receptors. The benzamide (B126) core is a common feature in many centrally active drugs. Future investigations are required to determine if this class of compounds can act as agonists or antagonists at the 5-HT2A receptor and to elucidate the potential therapeutic implications of such activity.
Adenosine Receptor Antagonism
Adenosine receptor antagonists are a class of drugs that block the action of adenosine at its receptors. rxlist.comwikipedia.org They are utilized in treating "off" episodes in Parkinson's disease, where symptoms worsen as medication effects wear off. rxlist.com Notable examples include caffeine and theophylline. wikipedia.org While research has explored various chemical scaffolds for adenosine receptor antagonism, including N6-arylcarbamoyl derivatives and xanthines, specific studies focusing on this compound analogues in this capacity are not extensively documented in the available literature. wikipedia.orgnih.gov The development of selective A2A receptor antagonists is an area of interest for their potential neuroprotective effects in conditions like Parkinson's and Alzheimer's disease. wikipedia.org
Antimicrobial and Antifungal Spectrum Analysis
Analogues of 2,6-difluorobenzamide have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria. nih.gov Research has focused on these derivatives as inhibitors of the bacterial cell division protein FtsZ. researchgate.netresearchgate.net
While compounds in this class, such as PC190723, show excellent activity against bacteria like Staphylococcus aureus, they generally exhibit poor activity against Gram-negative species. nih.gov However, some studies have indicated that the efficacy against Gram-negative bacteria such as E. coli, Klebsiella pneumoniae, and Acinetobacter baumannii can be improved when efflux pumps in these bacteria are inhibited. nih.gov This suggests that the limited activity is partly due to the compounds being expelled from the bacterial cells. nih.gov
Derivatives have shown good antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, and Mycobacterium tuberculosis. researchgate.net The strategic design of these molecules often involves retaining the 2,6-difluoro-benzamide core while introducing various side chains to enhance interaction with the target protein. nih.gov
Table 1: Antimicrobial Activity of 2,6-Difluorobenzamide Analogues
| Compound Class | Target Organism(s) | Observed Activity | Reference |
|---|---|---|---|
| 2,6-Difluorobenzamide Derivatives | Gram-positive bacteria (e.g., S. aureus) | Excellent activity | nih.gov |
| 2,6-Difluorobenzamide Derivatives | Gram-negative bacteria (e.g., E. coli, K. pneumoniae) | Poor activity, improved with efflux pump inhibitors | nih.gov |
| Substituted 2,6-Difluorobenzamides | MRSA, Vancomycin-resistant E. faecalis, M. tuberculosis | Good antibacterial activity | researchgate.net |
Anti-inflammatory and Analgesic Evaluations
Derivatives of acetamide have been a subject of investigation for their potential anti-inflammatory and analgesic properties. nih.govnih.gov The acetamide group is a structural feature of known analgesic drugs like acetanilide and paracetamol. researchgate.net
Studies on various N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives showed that they could significantly reduce responses to thermal, mechanical, and chemical pain stimuli in animal models. nih.gov Similarly, a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized and evaluated, with some compounds exhibiting anti-inflammatory and analgesic activities alongside anticancer effects. nih.gov For example, compound 3c, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, was noted for possessing all three activities. nih.govresearchgate.net Modification of the carboxylic acid group in traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen into amide derivatives has also been explored as a strategy to develop novel NSAIDs with potentially fewer side effects. benthamscience.com
Table 2: Analgesic and Anti-inflammatory Activity of Acetamide Analogues
| Compound Series | Biological Test(s) | Key Findings | Reference |
|---|---|---|---|
| N-(benzothiazol-2-yl) acetamides | Hot-plate, tail-clip, acetic acid-induced writhing tests | Significant decrease in pain responses | nih.gov |
| 2-(substituted phenoxy) acetamides | Carrageenan-induced paw edema, acetic acid-induced writhing | Halogen substitution on the aromatic ring favored activity | nih.govresearchgate.net |
| Ibuprofen Amide Derivatives | Tail immersion, formalin, and paw edema tests | All synthesized compounds showed analgesic and anti-inflammatory activity | benthamscience.com |
Antioxidant Efficacy Investigations
Benzamide structures are recognized as important scaffolds that can possess antioxidant activity, among other biological effects. researchgate.net Research into 4-substituted bis-benzamides has indicated that certain derivatives show promising antioxidant and anticancer properties. This suggests that the benzamide core can be a valuable starting point for developing new therapeutic agents with antioxidant capabilities. researchgate.net
Elucidation of Molecular Mechanisms of Action
A primary cellular target for the antimicrobial action of 2,6-difluorobenzamide analogues is the filamentous temperature-sensitive protein Z (FtsZ). researchgate.netnih.gov FtsZ is a crucial protein in bacterial cell division, analogous to tubulin in eukaryotes. researchgate.net It forms a ring-like structure at the division site, which is essential for bacterial replication. researchgate.netnih.gov The 2,6-difluorobenzamide nucleus is considered a key element in the design of allosteric inhibitors that target FtsZ. nih.gov These compounds bind to a cleft between the N-terminal and C-terminal domains of the FtsZ protein, which allosterically impairs its function. acs.org
Validation of FtsZ as the target has been a central part of the research on this class of antimicrobials. researchgate.net The importance of the carboxamide group in these molecules has been confirmed, as replacing it with other functional groups like benzohydroxamic acid or benzohydrazide results in a loss of activity. nih.gov In another context, certain 2,6-difluorobenzamide derivatives have been identified as inhibitors of store-operated calcium (SOC) channels, indicating that this chemical scaffold can be adapted to interact with different cellular targets. nih.gov
The inhibition of FtsZ by 2,6-difluorobenzamide analogues directly disrupts the process of bacterial cytokinesis. researchgate.net FtsZ polymerization is the initial step in the formation of the Z-ring, which then acts as a scaffold for the recruitment of numerous other downstream proteins to form the divisome complex. researchgate.netnih.gov By binding to FtsZ, these inhibitors can modulate its GTPase activity, which is critical for the assembly and constriction of the Z-ring. tandfonline.com
Inhibition of FtsZ assembly prevents the formation of the divisome, leading to filamentation of the bacteria and eventual cell lysis. nih.govresearchgate.net The binding of these small molecules to an allosteric site stabilizes FtsZ filaments against disassembly, which impairs the dynamic nature of the Z-ring required for cell division. acs.org This disruption of the FtsZ-mediated cell division pathway is the ultimate downstream effect that leads to the antibacterial outcome. nih.gov
Advanced Research on Hybrid Structures and Complex Analogues of N 4 Acetylphenyl 2,6 Difluorobenzamide
Integration with Naphthoquinone Thiazole (B1198619) Scaffolds
The hybridization of the 2,6-difluorobenzamide (B103285) moiety with naphthoquinone thiazole scaffolds represents a significant area of research in the development of novel bioactive compounds. A study in this domain reported the synthesis of a new 1,4-naphthoquinone (B94277) thiazole hybrid, specifically N-((Z)-4-((3r,5r,7r)-adamantan-1-yl)-3-(3-amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiazol-2(3H)-ylidene)-2,6-difluorobenzamide. This compound was synthesized through the reaction of a naphthoquinone acyl thiourea (B124793) compound with 1-((3r,5r,7r)-adamantan-1-yl)-2-bromoethan-1-one, achieving a 74% yield.
The resulting hybrid molecule was characterized using various analytical techniques, including 1H/13C NMR, FT-IR, and HRMS. Subsequent biological evaluation of this compound revealed its inhibitory effects on several enzymes, including butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and human carbonic anhydrase isoenzymes (hCA I and hCA II).
Table 1: Enzyme Inhibition Data for a Naphthoquinone Thiazole Hybrid of 2,6-difluorobenzamide
| Enzyme | Inhibition (IC₅₀ nM) |
| hCA I | 89.92 ± 10.47 |
| hCA II | 51.60 ± 5.37 |
| AChE | 68.11 ± 6.58 |
| BChE | 126.90 ± 10.99 |
The data indicates that the hybrid compound demonstrates significant enzyme inhibition, with particularly noteworthy activity against the AChE enzyme, where it showed higher inhibition than the standard drug, Tacrine. This research highlights the potential of combining the 2,6-difluorobenzamide scaffold with naphthoquinone thiazoles to generate potent enzyme inhibitors.
Incorporation into Pyrimidine (B1678525) and Thienopyrimidine Architectures
The integration of the N-(4-acetylphenyl)-2,6-difluorobenzamide moiety into pyrimidine and thienopyrimidine architectures is an area of interest for developing new therapeutic agents. Research has been conducted on the synthesis of novel benzoylurea (B1208200) derivatives containing a pyrimidine moiety, starting from 2,6-difluorobenzamide. These compounds were prepared through a series of reactions including condensation, acylation, and thioetherification, with yields ranging from 37.3% to 97.5%.
The synthesized compounds were evaluated for their in vitro antifungal and antibacterial activities. Notably, compounds 4j and 4l from this series displayed significant antifungal activity against Rhizoctonia solani, with EC₅₀ values of 6.72 and 5.21 μg/mL, respectively. These values are comparable to the commercial fungicide hymexazol (B17089) (EC₅₀ = 6.11 μg/mL).
Table 2: Antifungal Activity of Benzoylurea-Pyrimidine Hybrids
| Compound | Target Fungus | EC₅₀ (μg/mL) |
| 4j | Rhizoctonia solani | 6.72 |
| 4l | Rhizoctonia solani | 5.21 |
| Hymexazol (Control) | Rhizoctonia solani | 6.11 |
While direct incorporation of this compound into a thienopyrimidine scaffold has not been extensively reported, the known biological significance of thienopyrimidines suggests that such hybrids could be of considerable interest. Thienopyrimidines are known to exhibit a wide range of biological activities, and their fusion with the 2,6-difluorobenzamide moiety could lead to novel compounds with unique pharmacological profiles.
Development of Multi-Target Ligands Incorporating the this compound Moiety
The development of multi-target ligands is a contemporary strategy in drug discovery aimed at addressing complex diseases by modulating multiple biological targets simultaneously. The this compound scaffold, with its known biological activities, presents a valuable starting point for the design of such multi-target agents.
The concept of creating hybrid compounds by combining two or more different bioactive moieties into a single molecule is central to this approach. The integration of this compound with other pharmacologically active scaffolds, such as those discussed in the preceding sections (naphthoquinone thiazole, pyrimidine, imidazole, etc.), could yield novel multi-target ligands. For instance, the demonstrated dual inhibitory activity of the naphthoquinone thiazole hybrid against both cholinesterases and carbonic anhydrases is a prime example of a multi-target effect arising from such a molecular hybridization strategy.
While specific multi-target ligands directly derived from this compound are not yet widely reported in the literature, the foundational research on its hybridization with various heterocyclic systems provides a strong rationale for its future exploration in the context of multi-target drug design. The inherent biological activities of the parent scaffold, combined with the diverse pharmacological profiles of the appended heterocyclic moieties, offer a rich chemical space for the development of innovative therapeutic agents.
Emerging Research Directions and Future Prospects for N 4 Acetylphenyl 2,6 Difluorobenzamide Derivatives
Development of Advanced Screening Platforms for Novel Activities
The discovery of novel biological activities for N-(4-acetylphenyl)-2,6-difluorobenzamide derivatives will be significantly accelerated by the development and application of advanced screening platforms. High-throughput screening (HTS) is a cornerstone of modern drug discovery, and its evolution is critical for exploring the vast chemical space of these derivatives.
One promising direction is the use of substrate-free HTS platforms. nih.gov These platforms overcome the limitations of traditional enzyme assays that require specific substrates, which may not be known for novel or uncharacterized targets. nih.gov By using broad-spectrum, activity-based probes that react with entire classes of enzymes, researchers can screen for inhibitors without prior knowledge of the enzyme's specific substrate. nih.gov A fluorescence polarization (FluoPol) competitive activity-based protein profiling (ABPP) platform, for example, allows for the rapid screening of large compound libraries against various enzyme classes. nih.gov
The application of such a platform to a library of this compound derivatives could uncover inhibitors for previously uncharacterized enzymes implicated in disease. This approach not only identifies new lead compounds but also aids in target deconvolution early in the drug discovery process.
Table 1: Comparison of Screening Platforms
| Platform Type | Description | Advantages for Screening this compound Derivatives |
|---|---|---|
| Traditional HTS | Relies on specific enzyme-substrate assays. | Effective for known targets with established assays. |
| Substrate-Free HTS (e.g., FluoPol-ABPP) | Uses broad-spectrum activity-based probes to detect enzyme activity. nih.gov | Enables screening against uncharacterized enzymes and entire enzyme families, broadening the scope of potential therapeutic targets. nih.gov |
| Phenotypic Screening | Screens for compounds that produce a desired phenotype in cells or organisms. | Identifies compounds with desired biological effects without a priori knowledge of the molecular target. |
Application in Chemical Probe Development for Biological Systems
Derivatives of this compound with potent and selective activity are ideal candidates for development as chemical probes. These probes are invaluable tools for dissecting complex biological pathways and validating novel drug targets. By incorporating reporter tags, such as fluorophores or biotin, into the structure of a selective derivative, researchers can visualize the subcellular localization of the target protein, identify binding partners, and elucidate its function in living systems.
Activity-based protein profiling (ABPP) utilizes such probes to covalently modify the active sites of enzymes, allowing for their detection and identification. nih.gov The development of this compound-based probes could facilitate the exploration of various enzyme families, depending on the specific targets identified in screening campaigns.
Exploration of Polypharmacology and Synergistic Interactions
The traditional "one-drug, one-target" paradigm is increasingly being challenged by the concept of polypharmacology, where a single compound interacts with multiple targets. researchgate.net This can be advantageous for treating complex multifactorial diseases like cancer. researchgate.net Future research should explore the polypharmacological profiles of this compound derivatives to identify compounds that modulate multiple nodes in a disease network. This approach could lead to the development of more effective therapies with improved efficacy and a reduced likelihood of drug resistance.
Furthermore, investigating the synergistic interactions of these derivatives with existing drugs is a promising avenue. For instance, combining an this compound derivative with a known anti-inflammatory drug could result in enhanced therapeutic effects at lower doses, potentially reducing side effects. mdpi.com The anti-inflammatory properties of compounds like curcumin (B1669340) have been shown to synergize with nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com Similar synergistic effects could be explored for the compounds of interest.
Advanced Synthetic Methodologies for Scalability
To support extensive preclinical and potential clinical development, robust and scalable synthetic routes for this compound derivatives are essential. Current synthetic methods for fluorinated benzamides often involve multi-step processes that may not be efficient for large-scale production. nih.govnih.gov
Future research should focus on developing more efficient and sustainable synthetic strategies. This could include the use of micellar catalysis, which offers a greener alternative to conventional organic synthesis and has shown promise in scaling up reactions like the Buchwald-Hartwig amination, a key step in the synthesis of many N-aryl compounds. researchgate.net The development of tandem reactions, where multiple bond-forming events occur in a single pot, can also significantly improve synthetic efficiency. nih.gov
Table 2: Potential Advanced Synthetic Strategies
| Methodology | Description | Potential Advantages for Synthesizing Derivatives |
|---|---|---|
| Micellar Catalysis | Utilizes micelles in aqueous media to facilitate organic reactions. researchgate.net | Greener synthesis, potential for scalability, and improved reaction rates. researchgate.net |
| Tandem SNAr-Cyclocondensation | A one-pot reaction sequence for the rapid construction of heterocyclic scaffolds. nih.gov | Increased efficiency and atom economy. nih.gov |
| Flow Chemistry | Continuous manufacturing process that can offer better control over reaction parameters. | Improved safety, scalability, and product consistency. |
Deepening Mechanistic Understanding at the Molecular Level
A thorough understanding of the molecular mechanism of action is crucial for the rational design of improved derivatives and for predicting potential off-target effects. While the broader class of 2,6-difluorobenzamide (B103285) derivatives has been shown to target proteins like FtsZ in bacteria, the specific molecular targets for derivatives of this compound in human cells remain to be fully elucidated. nih.gov
Molecular modeling studies will play a pivotal role in this endeavor. nih.govmdpi.com Techniques such as molecular docking can predict the binding poses of these derivatives in the active sites of potential target proteins. nih.govmdpi.com Furthermore, X-ray crystallography of ligand-protein complexes can provide detailed atomic-level insights into the binding interactions, guiding structure-activity relationship (SAR) studies and the design of more potent and selective inhibitors. nih.gov For example, the co-crystal structure of a benzamide (B126) derivative with tubulin revealed its binding to the colchicine (B1669291) site, providing a structural basis for its anticancer activity. nih.gov
The suppression of disorder in benzamide crystals through fluorine substitution suggests that the difluoro-substituents in the title compound could play a significant role in its solid-state properties and molecular interactions. acs.org Computational studies can help to rationalize these effects and guide the design of derivatives with improved physicochemical properties. acs.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-(4-acetylphenyl)-2,6-difluorobenzamide, and what factors optimize reaction yield and purity?
- Methodological Answer : The compound can be synthesized via amide coupling between 2,6-difluorobenzoyl chloride and 4-acetylaniline. Key parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance reactivity, as demonstrated in analogous syntheses of N-(4-cyanophenyl)-2,6-difluorobenzamide .
- Temperature Control : Low temperatures (e.g., 0°C) minimize side reactions during intermediate formation .
- Purification : Flash chromatography or recrystallization from ethanol/water mixtures effectively isolates the product. Monitor purity via TLC or HPLC .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use , , and NMR to confirm substituent positions. For example, NMR typically shows two distinct peaks for 2,6-difluorobenzamide derivatives .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., C–H···F or N–H···O interactions). SHELXL software refines structural parameters, as seen in related benzamide derivatives .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., ESI-TOF for exact mass) .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential organ toxicity (observed in structurally similar diflubenzuron derivatives) .
- Ventilation : Work in a fume hood to avoid inhalation of fine powders.
- Waste Disposal : Classify as hazardous waste (UN3082) if environmental toxicity is confirmed .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental crystallographic data and computational predictions for this compound?
- Methodological Answer :
- Refinement Tools : Use SHELXL to adjust thermal parameters and hydrogen atom positions. For example, SHELX’s robust handling of twinned data was critical in resolving ambiguities in N-(4-cyanophenyl)-2,6-difluorobenzamide structures .
- DFT Calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries. Discrepancies >0.02 Å may indicate crystal packing effects .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
- Substituent Variation : Replace the acetyl group with electron-withdrawing (e.g., –CN) or donating (e.g., –OCH) groups to assess biological activity shifts. For example, fluorophenyl analogs like teflubenzuron show insecticidal activity via chitin synthesis inhibition .
- Enzyme Assays : Test inhibitory effects on target enzymes (e.g., acetylcholinesterase) using spectrophotometric methods. Compare IC values across derivatives .
Q. How do solvent polarity and crystallization conditions affect the polymorphic outcomes of this compound?
- Methodological Answer :
- Solvent Screening : Ethanol or methanol promotes layered crystal structures (via slow evaporation), while DMSO/water mixtures yield needle-like morphologies. Monitor via polarized light microscopy .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies polymorphs by detecting melting point variations (>5°C differences indicate distinct forms) .
Data Contradiction Analysis
Q. How should researchers address conflicting spectral data (e.g., unexpected NMR shifts) in this compound?
- Methodological Answer :
- Impurity Check : Run HPLC-MS to detect byproducts (e.g., unreacted 4-acetylaniline).
- Solvent Effects : Fluorine chemical shifts are sensitive to solvent polarity; compare DMSO-d vs. CDCl spectra .
- Crystallographic Validation : Resolve structural ambiguities via X-ray diffraction, as done for N-(prop-2-ynyl)-2,6-difluorobenzamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
